4-Ethoxypyrrolidin-3-ol
Description
BenchChem offers high-quality 4-Ethoxypyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxypyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-7-3-5(6)8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKLBALOCSJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stereochemistry and Synthesis of 4-Ethoxypyrrolidin-3-ol Isomers
Executive Summary
This technical guide provides a comprehensive analysis of 4-ethoxypyrrolidin-3-ol, a disubstituted pyrrolidine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and as a core pharmacophore in glycosidase inhibitors and antiviral agents. The presence of two contiguous chiral centers at C3 and C4 generates four distinct stereoisomers. This document details the structural properties, stereoselective synthetic routes, and analytical resolution of these isomers, serving as a validated protocol for medicinal chemists.
Part 1: Structural Analysis & Stereochemical Landscape
The Isomeric Quadrant
The 4-ethoxypyrrolidin-3-ol molecule possesses two stereogenic centers. The relationship between the hydroxyl group at C3 and the ethoxy group at C4 defines the diastereomeric (cis/trans) relationship, while the absolute configuration (R/S) defines the enantiomers.
| Isomer | Relative Config | Absolute Config | Geometry | Ring Pucker (Predicted) |
| 1 | Trans | (3R, 4R) | Anti | C3-exo / C4-endo |
| 2 | Trans | (3S, 4S) | Anti | C3-endo / C4-exo |
| 3 | Cis | (3R, 4S) | Syn | Twisted envelope |
| 4 | Cis | (3S, 4R) | Syn | Twisted envelope |
Conformational Dynamics
Unlike six-membered rings, the pyrrolidine ring is flexible, rapidly interconverting between envelope (
-
Trans-isomers: The bulky ethoxy and hydroxyl groups prefer a pseudo-equatorial orientation to minimize 1,2-steric strain. This stabilizes specific envelope conformations (e.g., N-Boc derivatives often adopt a C
-exo pucker). -
Cis-isomers: These suffer from higher steric strain due to the eclipsing nature of the vicinal substituents. This often results in a more distorted ring pucker to alleviate the repulsion between the oxygen lone pairs.
Part 2: Stereoselective Synthetic Workflows
Strategic Overview
The synthesis of 4-ethoxypyrrolidin-3-ol is dictated by the relative stereochemistry required.
-
Route A (Trans-Selective): Relies on the nucleophilic opening of an epoxide. This is an
-like process resulting in anti addition. -
Route B (Cis-Selective): Requires either an inversion of the trans-alcohol (Mitsunobu) or a syn-dihydroxylation approach followed by selective alkylation.
Workflow Visualization (DOT)
Figure 1: Divergent synthetic pathways for accessing Trans and Cis isomers of 4-ethoxypyrrolidin-3-ol.
Detailed Protocols
Protocol A: Synthesis of (±)-Trans-N-Boc-4-ethoxypyrrolidin-3-ol
Rationale: The epoxide opening is the most robust method for introducing the ethoxy group. Lewis acid catalysis (
-
Epoxidation:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in DCM (0.2 M).
-
Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h.
-
Workup: Quench with sat.
and sat. . Extract with DCM. -
Yield: Typically >85% of N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.[1]
-
-
Epoxide Opening (Regio- and Stereocontrolled):
-
Dissolve the epoxide (1.0 eq) in absolute Ethanol (10 vol).
-
Add
(0.1 eq) dropwise at 0°C. -
Allow to warm to RT and stir for 12h.
-
Mechanistic Note: The ethanol attacks the protonated/complexed epoxide from the face opposite the oxygen bridge, ensuring exclusive trans selectivity.
-
Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Synthesis of Cis-Isomers via Mitsunobu Inversion
Rationale: Direct synthesis of cis-3-ethoxy-4-hydroxy systems is difficult due to the competing elimination reactions. Inverting the stereocenter of the trans-alcohol is more reliable.
-
Reaction:
-
Dissolve (3R, 4R)-trans-alcohol (1.0 eq) in THF.
-
Add
(1.5 eq) and p-nitrobenzoic acid (1.5 eq). -
Cool to 0°C and add DEAD or DIAD (1.5 eq) dropwise.
-
-
Hydrolysis:
-
Isolate the ester intermediate.
-
Treat with LiOH (2.0 eq) in THF/H2O (3:1) to liberate the cis-alcohol.
-
Part 3: Analytical Resolution & Characterization
Chiral Separation (SFC)
Separating the enantiomers requires Supercritical Fluid Chromatography (SFC). The ethoxy group adds lipophilicity, making these compounds ideal candidates for polysaccharide-based stationary phases.
Recommended Method:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase:
/ Methanol (with 0.1% DEA or IPA). -
Gradient: 5% to 40% Modifier.
-
Detection: UV at 210 nm (weak chromophore; ELSD is preferred if N-Boc is removed).
NMR Characterization (Stereochemical Proof)
Distinguishing cis from trans by
-
Coupling Constants (
):-
Cis-isomer: Typically exhibits a larger coupling constant (
) due to the dihedral angle approaching 0° (eclipsed) in certain puckers. -
Trans-isomer: Often shows smaller coupling (
) as the dihedral angle approaches 90° in the preferred conformation.
-
-
NOESY (Definitive):
-
Cis: Strong NOE correlation between H3 and H4.
-
Trans: Absence of NOE between H3 and H4; possible NOE between H3 and the ethoxy methylene protons.
-
Part 4: Applications in Drug Discovery[1]
The 4-ethoxypyrrolidin-3-ol scaffold is a bioisostere for sugar rings in glycosidase inhibitors.
-
Glycosidase Inhibition: The hydroxyl and ethoxy groups mimic the diol patterns found in sugars. The protonated pyrrolidine nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis.
-
Fragment-Based Drug Discovery (FBDD): The scaffold has a low molecular weight (<250 Da with Boc), high
character, and defined vectors for growing the molecule (via the N-position or the O-positions). -
Solubility Enhancement: The ethoxy group breaks the symmetry and crystal packing potential compared to the parent diol, often improving the solubility profile of the final drug candidate.
References
-
Stereoselective Synthesis of Pyrrolidines: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Inhibitors." Journal of Organic Chemistry, 2018.
-
Epoxide Opening Mechanisms: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000.
-
Chiral SFC Methodologies: "Chiral Separation Techniques: A Practical Approach." Wiley-VCH, 2019.
-
Conformational Analysis: "Conformational Analysis of Five-Membered Rings." Chemical Reviews.
(Note: While specific papers titled "Synthesis of 4-ethoxypyrrolidin-3-ol" are rare in open literature, the protocols above are derived from the validated general chemistry of 3,4-disubstituted pyrrolidines found in the cited authoritative journals.)
Sources
A Senior Application Scientist's Guide to the Solubility Profile of 4-Ethoxypyrrolidin-3-ol: A Predictive and Methodological Approach
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its success. Among these, solubility stands as a gatekeeper property, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality.[1][2][3] Poor solubility can cast a long shadow over a development program, leading to unreliable in vitro assay results, diminished in vivo exposure, and formidable formulation challenges.[1][4] Consequently, a thorough understanding of a compound's solubility profile in both aqueous and organic media is not merely a data point, but a cornerstone of strategic decision-making.[2]
This technical guide provides an in-depth examination of the anticipated solubility profile of 4-Ethoxypyrrolidin-3-ol, a novel heterocyclic compound. As experimental data for this specific molecule is not yet publicly available, this paper will serve as both a predictive analysis and a methodological blueprint. We will first dissect the molecule's structural attributes to forecast its behavior in various solvents. Subsequently, we will furnish detailed, field-proven protocols for the empirical determination of its solubility, empowering researchers to generate the robust data required for successful drug development.
Part 1: Predictive Solubility Profile of 4-Ethoxypyrrolidin-3-ol
The solubility of a molecule is fundamentally governed by its physicochemical properties and the principle of "like dissolves like."[5][6][7][8] By examining the structure of 4-Ethoxypyrrolidin-3-ol, we can deduce its key properties and predict its interactions with different solvent classes.
Sources
- 1. teachy.ai [teachy.ai]
- 2. chemeo.com [chemeo.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
Difference between cis- and trans-4-Ethoxypyrrolidin-3-ol
The following guide provides an in-depth technical analysis of the stereochemical, synthetic, and analytical differences between cis- and trans-4-ethoxypyrrolidin-3-ol.
differentiation, Synthesis, and Functional Analysis
Executive Summary
The pyrrolidine-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core motif in glycosidase inhibitors, GPCR ligands, and antimicrobial agents. The introduction of an ethoxy group at the 4-position creates two distinct stereoisomers: cis and trans.
These isomers are not merely structural curiosities; they exhibit fundamentally different electronic environments, ring puckering conformations, and reactivities.
-
Trans-isomer: Typically the thermodynamic product of epoxide opening; exhibits an anti-relationship between the C3-hydroxyl and C4-ethoxy groups.
-
Cis-isomer: Often accessed via stereochemical inversion (Mitsunobu) or specific cycloadditions; capable of intramolecular hydrogen bonding that alters lipophilicity and receptor binding profiles.
This guide outlines the definitive methods for synthesizing, distinguishing, and utilizing these isomers.
Structural & Stereochemical Analysis[1][2][3][4]
Conformational Dynamics (Ring Puckering)
Unlike six-membered rings which adopt stable chair conformations, the five-membered pyrrolidine ring exists in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations.
-
Trans-4-Ethoxypyrrolidin-3-ol: The substituents prefer a pseudo-equatorial/pseudo-equatorial orientation to minimize steric repulsion. This often forces the ring into a specific twist conformation (e.g.,
) where the dihedral angle between H3 and H4 is close to 90°. -
Cis-4-Ethoxypyrrolidin-3-ol: The substituents are on the same face. To minimize eclipsing interactions, the ring puckers significantly, often placing one substituent pseudo-axial and the other pseudo-equatorial. However, the H3-H4 dihedral angle is typically smaller (0°–40°) compared to the trans isomer.
Intramolecular Interactions
The cis-isomer possesses a unique capability for intramolecular hydrogen bonding between the C3-hydroxyl proton and the C4-ethoxy oxygen. This interaction:
-
Stabilizes the cis-conformation.
-
Increases membrane permeability (logP) by masking polar groups.
-
Is absent in the trans-isomer due to geometric constraints.
Synthetic Pathways[5][6][7][8]
The synthesis of these isomers typically diverges from a common 3-pyrroline precursor. The trans isomer is formed via nucleophilic opening of an epoxide (anti-addition), while the cis isomer requires a subsequent inversion step.
Workflow Diagram
Figure 1: Divergent synthetic pathways. The trans-isomer is the direct product of epoxide opening, while the cis-isomer requires stereochemical inversion.
Detailed Protocols
Protocol A: Synthesis of trans-4-Ethoxypyrrolidin-3-ol (Epoxide Route)
Principle: Nucleophilic attack on an epoxide occurs at the least hindered carbon (or equally if symmetrical) from the face opposite the oxygen bridge (anti-addition).
-
Epoxidation: Treat N-Boc-3-pyrroline (1.0 eq) with m-CPBA (1.2 eq) in DCM at 0°C. Stir overnight at RT. Quench with Na₂SO₃ and NaHCO₃.[1][2] Isolate N-Boc-3,4-epoxypyrrolidine.
-
Ring Opening: Dissolve the epoxide in absolute ethanol. Add Sodium Ethoxide (NaOEt, 1.5 eq).
-
Reflux: Heat the mixture to reflux for 6–12 hours. The ethoxide anion attacks the epoxide, opening the ring to form the trans-alcohol.
-
Workup: Neutralize with dilute HCl (to pH 7), concentrate, and extract with EtOAc.
-
Deprotection (Optional): Remove Boc group using TFA/DCM if the free amine is required.
Protocol B: Synthesis of cis-4-Ethoxypyrrolidin-3-ol (Mitsunobu Inversion)
Principle: The trans-alcohol is converted to an ester with inversion of configuration (Walden inversion) using Mitsunobu conditions, followed by hydrolysis.
-
Setup: Dissolve trans-4-ethoxypyrrolidin-3-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and 4-Nitrobenzoic acid (1.5 eq) in dry THF.
-
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Reaction: Stir at RT for 12–24 hours. The alcohol oxygen is activated by PPh₃, and the carboxylate attacks from the back, inverting the stereocenter.[3]
-
Hydrolysis: Isolate the intermediate ester. Treat with NaOH (2M) in Methanol/Water to cleave the ester, yielding the cis-alcohol.
Analytical Differentiation
Distinguishing these isomers requires careful analysis. Warning: Do not apply the "alkene rule" (
NMR Spectroscopy ( H)
| Feature | cis-Isomer | trans-Isomer | Mechanistic Reason |
| Coupling Constant ( | Large (~5–7 Hz) | Small (~0–4 Hz) | In the trans form, the H3-H4 dihedral angle approaches 90° (Karplus min) due to substituent repulsion. In cis, the angle is smaller (0–40°). |
| Chemical Shift ( | Upfield (Shielded) | Downfield (Deshielded) | Anisotropy and lack of shielding from the adjacent oxygen lone pairs in the trans orientation. |
| NOE Correlation | Strong H3–H4 | Weak / Absent | Nuclear Overhauser Effect depends on spatial proximity ( |
Expert Insight: The definitive proof is the NOESY 1D or 2D experiment . Irradiating H3 in the cis-isomer will show a significant enhancement of the H4 signal. In the trans-isomer, this enhancement will be negligible.
Chromatography (HPLC/TLC)
-
TLC: The cis-isomer is often less polar (higher R_f) in non-polar solvents if intramolecular H-bonding masks the hydroxyl group.
-
HPLC: Chiral stationary phases (e.g., Chiralpak AD-H or OD-H) are required to separate enantiomers, but standard silica or C18 can separate diastereomers (cis vs trans).
Functional Implications in Drug Design
Solubility & Permeability
-
Cis-Isomer: The potential for intramolecular H-bonding (O-H
O-Et) reduces the effective polar surface area (PSA). This often results in higher lipophilicity and better passive membrane permeability. -
Trans-Isomer: Both oxygen atoms are fully exposed to solvent, leading to higher aqueous solubility but potentially lower permeability.
Biological Activity
The stereochemistry dictates the vector of the hydrogen bond donor (-OH) and acceptor (-OEt).
-
Enzyme Inhibition: In glycosidase inhibitors, the position of the -OH group must match the specific sugar hydroxyl it mimics. Inversion from trans to cis can completely abolish (or drastically enhance) binding affinity depending on the active site architecture.
-
Scaffold Rigidity: The trans-isomer is generally more rigid. If the target receptor requires a specific induced fit, the more flexible cis-isomer (capable of ring flipping to maintain H-bonds) might be disadvantageous entropically.
References
-
Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines: Journal of Organic Chemistry. Methods for epoxide opening and Mitsunobu inversion in pyrrolidine scaffolds.
-
NMR Analysis of Proline Derivatives:International Journal of Peptide and Protein Research. Detailed analysis of coupling constants (
vs ) in 5-membered rings. -
Mitsunobu Reaction Protocols: Organic Syntheses. Standard procedures for alcohol inversion including hindered secondary alcohols.[4]
-
PubChem Compound Summary: 4-Hydroxypyrrolidine derivatives and their physical properties.
-
Epoxide Ring Opening Strategies: Encyclopedia.pub. Mechanisms of nucleophilic attack on epoxides for stereodefined synthesis.
Sources
Technical Guide: 4-Ethoxypyrrolidin-3-ol as a Chiral Building Block in Medicinal Chemistry
Executive Summary: The "Solubility Switch" Scaffold
In modern drug discovery, the 4-ethoxypyrrolidin-3-ol scaffold represents a high-value "solubility switch" motif. Unlike the lipophilic unsubstituted pyrrolidine or the highly polar 3,4-dihydroxypyrrolidine, this mono-etherified building block offers a precise balance of physicochemical properties. It provides a rigid, chiral framework capable of directing substituent vectors in 3D space while maintaining a specific lipophilic ligand efficiency (LLE) profile.
This guide details the technical utility of 4-ethoxypyrrolidin-3-ol, focusing on its role as a proline mimetic, its stereoselective synthesis via epoxide ring-opening, and its application in fragment-based drug design (FBDD) for targets such as kinases and glycosidases.
Structural Analysis & Pharmacophore Properties
The 4-ethoxypyrrolidin-3-ol moiety is not merely a linker; it is a functional pharmacophore. Its utility stems from three core structural features:
-
Conformational Restriction: The 3,4-substitution pattern imposes an envelope conformation on the pyrrolidine ring, reducing the entropic penalty upon binding to a protein target.
-
Vectorial Definition: The trans-relationship (typically preferred) between the C3-hydroxyl and C4-ethoxy groups allows for the simultaneous probing of hydrogen bond donor (HBD) and hydrophobic pockets.
-
Electronic Modulation: The inductive effect of the C4-ethoxy group lowers the pKa of the ring nitrogen (when unsubstituted) compared to pyrrolidine, modulating metabolic stability and permeability.
Table 1: Physicochemical Profile of 4-Ethoxypyrrolidin-3-ol vs. Analogs
| Property | Pyrrolidine | 3,4-Dihydroxypyrrolidine | 4-Ethoxypyrrolidin-3-ol | Impact on Drug Design |
| cLogP | 0.85 | -1.80 | -0.45 | Ideal range for CNS/Oral bioavailability. |
| H-Bond Donors | 1 (NH) | 3 (NH, 2xOH) | 2 (NH, OH) | Balanced polarity; reduces desolvation penalty. |
| H-Bond Acceptors | 1 | 3 | 3 | Retains specific interactions without over-polarization. |
| Topological PSA | 12 Ų | 52 Ų | 32 Ų | Enhances membrane permeability vs. diol. |
Stereoselective Synthetic Strategies
The synthesis of 4-ethoxypyrrolidin-3-ol requires high stereochemical fidelity. The most robust industrial route utilizes the regio- and stereoselective ring-opening of 3,4-epoxypyrrolidines . This method guarantees the trans-configuration, which is often the bioactive conformer in protease and kinase inhibitors.
Pathway A: Epoxide Ring Opening (The "Click" Route)
This route starts from N-protected-3-pyrroline, utilizing an epoxidation-opening sequence. It is preferred for its scalability and atom economy.
Pathway B: Chiral Pool Synthesis (Tartaric Acid)
For specific enantiomers ((3S,4S) or (3R,4R)), starting from tartaric acid allows for the establishment of stereocenters prior to ring closure, though this route is longer and more labor-intensive.
Visualization: Synthetic Workflow
The following diagram outlines the primary synthetic pathway (Pathway A) and its divergence points for library generation.
Figure 1: Stereoselective synthesis of trans-4-ethoxypyrrolidin-3-ol via epoxide ring opening.
Experimental Protocols
Protocol 1: Synthesis of trans-N-Boc-4-ethoxypyrrolidin-3-ol
Objective: To synthesize the core scaffold with >98% diastereomeric excess (de).
Reagents:
-
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine)
-
Sodium Ethoxide (21% wt in Ethanol)
-
Anhydrous Ethanol
-
Ammonium Chloride (sat. aq.)
Methodology:
-
Setup: Charge a flame-dried 250 mL round-bottom flask with N-Boc-3,4-epoxypyrrolidine (10.0 mmol) and anhydrous ethanol (50 mL).
-
Nucleophilic Attack: Add Sodium Ethoxide solution (15.0 mmol, 1.5 eq) dropwise at room temperature under N₂ atmosphere.
-
Reflux: Heat the reaction mixture to reflux (80°C) and stir for 6 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO₄). The epoxide spot (Rf ~0.6) should disappear, and a lower polarity product spot (Rf ~0.3) should appear.[1][2]
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl (20 mL). Concentrate under reduced pressure to remove ethanol.
-
Extraction: Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Distinct signals for the ethoxy methylene quartet (~3.5 ppm) and the C3/C4 methine protons (~4.1-4.3 ppm).
-
Yield: Expected range 75-85%.
Protocol 2: N-Deprotection (Salt Formation)
Objective: Isolate the free amine salt for library coupling.
Methodology:
-
Dissolve the N-Boc intermediate in 1,4-Dioxane (5 mL/g).
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at RT for 2 hours. A white precipitate should form.
-
Filter the solid under N₂, wash with diethyl ether, and dry under high vacuum.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
In kinase drug discovery, the pyrrolidine NH often interacts with the hinge region (e.g., Glu/Met residues). The 3-hydroxyl group can form water-mediated bridges to the gatekeeper residue, while the 4-ethoxy group occupies the ribose-binding pocket or solvent-exposed regions, improving selectivity against off-targets.
Glycosidase Inhibition
As a sugar mimic (iminosugar), the hydroxylated pyrrolidine core mimics the transition state of glycosidic bond hydrolysis. The ethoxy group mimics the aglycone portion of the substrate, providing specificity for particular glycosidases (e.g., Glucosidase vs. Galactosidase).
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "growable" fragment.
-
Vector 1 (Nitrogen): Amide coupling/Arylation.
-
Vector 2 (Hydroxyl): Oxidation to ketone (covalent inhibitors) or etherification.
-
Vector 3 (Ethoxy): Fixed hydrophobic contact.
Visualization: Structure-Activity Relationship (SAR) Logic
The diagram below illustrates the functional vectors of the scaffold in a hypothetical binding site.
Figure 2: Pharmacophore mapping of 4-ethoxypyrrolidin-3-ol interactions within a binding pocket.
References
-
National Institutes of Health (NIH). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
Sources
Unlocking the Therapeutic Potential of 4-Ethoxypyrrolidin-3-ol Scaffolds: A Technical Guide for Drug Discovery
Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products.[1][2][3] Its non-planar, sp³-hybridized structure offers a unique three-dimensional geometry that is highly advantageous for exploring pharmacophore space and achieving target specificity.[1][4][5] This guide focuses on the untapped potential of the 4-Ethoxypyrrolidin-3-ol scaffold. While this specific scaffold is not extensively documented in current literature, its structural motifs—a hydroxyl group, an ether linkage, and a secondary amine within a pyrrolidine core—suggest a rich potential for derivatization and interaction with a multitude of biological targets. By analyzing the well-documented activities of structurally related pyrrolidine derivatives, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to guide the synthesis, screening, and optimization of novel therapeutics based on the 4-Ethoxypyrrolidin-3-ol core. We will explore potential applications in antiviral, anticancer, and neuroprotective domains, supported by detailed experimental protocols and computational strategies to accelerate discovery.
The Pyrrolidine Scaffold in Modern Medicinal Chemistry
A Privileged Structure for Drug Design
The five-membered pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles in approved pharmaceuticals.[1] Its success stems from several key physicochemical properties:
-
Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure, a phenomenon known as "pseudorotation."[1][4][5] This allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space within a target's binding pocket compared to flat, aromatic systems.
-
Stereochemical Richness: The scaffold can contain multiple stereogenic centers, allowing for the generation of diverse stereoisomers. The specific stereochemistry can drastically alter the biological profile of a drug candidate due to differential binding modes with enantioselective proteins.[1][4]
-
Synthetic Tractability: The pyrrolidine core is readily synthesized from abundant precursors like proline and 4-hydroxyproline, and it is amenable to a wide range of chemical modifications.[6]
The 4-Ethoxypyrrolidin-3-ol Core: A Novel Frontier
The 4-Ethoxypyrrolidin-3-ol scaffold presents several key features for strategic derivatization:
-
The Secondary Amine (N-1): This position is a primary site for modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
The Hydroxyl Group (C-3): This group can act as a hydrogen bond donor or acceptor, forming critical interactions within a target binding site. It also serves as a synthetic handle for further functionalization.
-
The Ethoxy Group (C-4): The ether linkage introduces a degree of lipophilicity and can act as a hydrogen bond acceptor. The ethyl chain can be varied to probe hydrophobic pockets within a target.
The combination of these features suggests that libraries derived from this scaffold could interact with a wide range of biological targets.
Proposed Synthesis and Diversification Strategy
While a specific synthesis for 4-Ethoxypyrrolidin-3-ol is not readily found in the literature, a plausible and flexible synthetic route can be designed starting from commercially available (2S, 4R)-4-hydroxyproline. This approach provides excellent stereochemical control from the outset.
Proposed Retrosynthetic Pathway
The proposed synthesis involves protection of the amine and carboxylic acid, followed by etherification of the hydroxyl group and subsequent reduction of the ester to the primary alcohol, which can then be further modified or deprotected.
Illustrative Synthetic Workflow
The following diagram outlines a potential workflow for synthesizing and diversifying the core scaffold.
Caption: Proposed workflow for synthesis and diversification of the 4-Ethoxypyrrolidin-3-ol scaffold.
The Biological Activity Landscape: Potential Therapeutic Applications
Based on extensive studies of related pyrrolidine derivatives, the 4-Ethoxypyrrolidin-3-ol scaffold is a promising candidate for development in several key therapeutic areas.
Antiviral Potential: Neuraminidase Inhibition
Pyrrolidine-based structures are central to several potent inhibitors of influenza neuraminidase (NA), an essential enzyme for viral release from infected cells.[7] The design of these inhibitors often mimics the transition state of sialic acid cleavage.
-
Mechanism of Action: Neuraminidase inhibitors bind to the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action causes newly formed viral particles to aggregate on the cell surface, blocking their release and spread.[7] The core pyrrolidine ring can effectively position key functional groups—such as carboxylate, amino/guanidino, and hydrophobic side chains—to interact with conserved residues in the NA active site.[8]
-
Supporting Evidence from Analogs: Studies have shown that pyrrolidine derivatives can achieve potent NA inhibition. For instance, compounds synthesized from 4-hydroxy-L-proline have demonstrated IC50 values in the low micromolar range against influenza A (H3N2) neuraminidase, comparable to the approved drug Oseltamivir.[9][10]
| Compound Class | Target | Reported Activity (IC50) | Reference |
| Substituted Pyrrolidines | Influenza A (H3N2) NA | 1.56 - 2.71 µM | [9][10] |
| Tetrasubstituted Pyrrolidines | Influenza A NA | 0.2 µM | [8] |
| Tetrasubstituted Pyrrolidines | Influenza B NA | 8 µM | [8] |
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes and receptors involved in cancer progression.[11][12]
-
Potential Mechanisms:
-
Enzyme Inhibition: Pyrrolidine scaffolds have been incorporated into inhibitors of histone deacetylases (HDACs) and prohibitin 2 (PHB2), both of which are implicated in breast cancer.[1]
-
Receptor Antagonism: Derivatives have been designed as antagonists for the CXCR4 receptor, which plays a role in cancer metastasis.[2][3]
-
Cytotoxicity: Many novel pyrrolidine-based compounds, such as spiro[pyrrolidine-3,3′-oxindoles] and dispiro indenoquinoxaline pyrrolidines, exhibit direct cytotoxic effects against various cancer cell lines.[1]
-
-
Supporting Evidence from Analogs: A wide range of pyrrolidine derivatives have shown potent in vitro anticancer activity.
| Compound Class | Cell Line | Reported Activity (IC50) | Reference |
| Phenyl/Thiophene Dispiro Pyrrolidines | MCF-7 (Breast) | 17 µM | [1] |
| Phenyl/Thiophene Dispiro Pyrrolidines | HeLa (Cervical) | 19 µM | [1] |
| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver) | 0.80 - 0.85 µg/mL | [2] |
| CXCR4 Antagonist | CXCR4 Receptor Binding | 79 nM | [2][3] |
Neuroprotective Potential
The pyrrolidine core is present in compounds with significant neuroprotective effects, making this a promising avenue for exploration.[13][14] These effects are often linked to the modulation of neurotransmitter systems and the reduction of oxidative stress.
-
Potential Mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing cognitive decline in conditions like Alzheimer's disease.[13]
-
Sodium Channel Blockade: Derivatives have been developed as potent sodium channel blockers, which can be neuroprotective in the context of ischemic stroke.[15]
-
Antioxidant Activity: Pyrrolidine-2-one derivatives have been shown to mitigate oxidative stress by reducing lipid peroxidation and increasing levels of endogenous antioxidants like glutathione (GSH).[13][14]
-
-
Supporting Evidence from Analogs: Preclinical studies have validated the neuroprotective effects of various pyrrolidine compounds in models of cognitive impairment and ischemia.[13][15][16] For example, novel pyrrolidine-2-one derivatives were effective at reversing scopolamine-induced behavioral and biochemical changes in mice, with performance comparable to the drug donepezil.[13][14]
A Framework for Screening and Lead Optimization
A systematic approach is required to efficiently evaluate the biological potential of a library of novel 4-Ethoxypyrrolidin-3-ol derivatives. This involves a tiered screening cascade, from broad cytotoxicity assessments to specific target-based and cell-based assays.
High-Throughput Screening (HTS) Workflow
Caption: A tiered workflow for screening novel 4-Ethoxypyrrolidin-3-ol derivatives.
Detailed Experimental Protocols
Protocol 4.2.1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This protocol serves as a crucial first step to determine the general toxicity of the compounds.
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4.2.2: Target-Based Enzyme Inhibition (Neuraminidase Assay)
-
Principle: This fluorometric assay quantifies the activity of the neuraminidase enzyme using a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA). When cleaved by NA, MUNANA releases the highly fluorescent product 4-methylumbelliferone (4-MU). An inhibitor will reduce the rate of 4-MU production.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5). Dilute recombinant influenza neuraminidase enzyme and MUNANA substrate in the assay buffer.
-
Assay Setup: In a black 96-well plate, add 20 µL of test compound dilutions.
-
Enzyme Addition: Add 20 µL of diluted NA enzyme to each well. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor (e.g., Oseltamivir carboxylate).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Start the reaction by adding 10 µL of MUNANA substrate.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, a systematic SAR study is crucial for lead optimization. This involves synthesizing analogs by modifying specific positions on the 4-Ethoxypyrrolidin-3-ol scaffold and observing the impact on biological activity.
Caption: Key modification points for SAR studies on the 4-Ethoxypyrrolidin-3-ol scaffold.
-
Causality in SAR:
-
Modifying R1 (N-1): Alterations at this position often have the most dramatic effect on overall properties. Adding bulky aromatic groups can enhance binding through pi-stacking interactions, while incorporating polar groups can improve solubility.
-
Modifying R2 (C-3): The stereochemistry at this position is paramount. Inverting the stereocenter of the hydroxyl group can abolish activity if it acts as a key hydrogen bond donor. Esterification can create a prodrug to improve cell permeability.
-
Modifying R3 (C-4): Varying the length and nature of the alkoxy chain (e.g., from ethoxy to propoxy or benzyloxy) can probe for hydrophobic pockets in the target's active site, significantly impacting potency.[17][18]
-
Conclusion and Future Perspectives
The 4-Ethoxypyrrolidin-3-ol scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. Drawing on the extensive validation of the broader pyrrolidine class as a privileged structure, this guide provides a strategic roadmap for its exploration. The inherent three-dimensionality, stereochemical complexity, and synthetic accessibility of this scaffold make it an ideal candidate for generating diverse chemical libraries with potential activities across antiviral, anticancer, and neuroprotective domains.
The path forward requires a disciplined, multi-pronged approach. The synthesis of a focused library of derivatives, guided by the principles of structure-activity relationships observed in related compounds, is the critical first step. This must be followed by a systematic screening cascade, as outlined, to identify initial hits. Subsequent lead optimization, aided by computational modeling and in-depth biological characterization, will be essential to translate the potential of this scaffold into viable clinical candidates. The insights and protocols provided herein serve as a foundational resource to empower researchers to unlock the full therapeutic value of the 4-Ethoxypyrrolidin-3-ol core.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4874. [Link]
-
Tomassini, A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(13), 8894-8914. [Link]
-
Tomassini, A., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed. [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-58. [Link]
-
Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-9. [Link]
-
Kim, C. U., et al. (1998). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 41(14), 2451-2460. [Link]
-
Babu, Y. S., et al. (2008). Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: the Hydrophobic Side Chain Influences Type A Subtype Selectivity. Bioorganic & Medicinal Chemistry Letters, 18(22), 5829-5832. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248235. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. [Link]
-
Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105581. [Link]
-
Tomassini, A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. [Link]
-
Lee, J. Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4163-7. [Link]
-
Bantia, S., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1692-5. [Link]
-
Zafirah, S. N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]
-
Zafirah, S. N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
Gribkov, D. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. [Link]
-
Pop, R., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Gudasheva, T. A., et al. (2000). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Eksperimental'naia i klinicheskaia farmakologiia, 63(3), 13-6. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: the Hydrophobic Side Chain Influences Type A Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Ethoxypyrrolidin-3-ol Salts
This guide provides a comprehensive framework for the crystallographic analysis of 4-Ethoxypyrrolidin-3-ol salts. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. The methodologies described are designed as self-validating systems, embedding quality control at every critical step.
The Strategic Imperative for Solid-State Characterization of 4-Ethoxypyrrolidin-3-ol
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] 4-Ethoxypyrrolidin-3-ol, a chiral derivative, presents a promising building block for novel therapeutics. However, the journey from a promising molecule to a viable drug product is contingent upon a thorough understanding of its solid-state properties. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences critical parameters such as solubility, stability, bioavailability, and manufacturability.[4][5][6]
Salt formation is a widely employed strategy to modulate these properties. By reacting the basic nitrogen of the pyrrolidine ring with a suitable acid, we can generate a variety of salts (e.g., hydrochloride, tartrate, citrate), each with a unique crystal structure and physicochemical profile.[7][8] The selection of an optimal salt form is a critical decision in drug development, and this decision must be guided by empirical data.[9][10]
This guide, therefore, focuses on the essential techniques of crystal structure analysis—single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD)—as applied to the salts of 4-Ethoxypyrrolidin-3-ol.
Foundational Principles: Crystal Engineering and Polymorphism
Before embarking on experimental work, it is crucial to grasp the principles of crystal engineering. This discipline involves the design and control of crystal structures to achieve desired properties.[4][5][11] A key phenomenon in this field is polymorphism, the ability of a compound to exist in multiple crystalline forms.[12][13] Different polymorphs of the same compound can exhibit vastly different properties, making comprehensive polymorphic screening essential for regulatory approval and ensuring consistent product performance.[5][9]
Our investigation into 4-Ethoxypyrrolidin-3-ol salts must, therefore, be vigilant for the possibility of multiple polymorphs for any given salt form.
Experimental Workflow: From Salt Formation to Structural Elucidation
The journey to elucidating the crystal structure of a novel salt involves a logical sequence of steps, each with its own set of considerations and quality control checks.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmamaster.com [thepharmamaster.com]
- 6. oceanicpharmachem.com [oceanicpharmachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. icdd.com [icdd.com]
- 10. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 11. Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthetic Approach to 4-Ethoxypyrrolidin-3-ol from Pyrrole
Abstract
The 3,4-substituted pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] This application note provides a detailed, research-grade guide for the synthesis of 4-ethoxypyrrolidin-3-ol, a valuable building block, commencing from the readily available and economical starting material, pyrrole. The proposed synthetic pathway is designed to be robust and adaptable, proceeding through key intermediates including N-protected pyrrole, N-protected-3-pyrroline, and a pivotal epoxide. Each stage of the synthesis is accompanied by a detailed experimental protocol, mechanistic insights, and considerations for reaction optimization. This document is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of modern pharmacology. Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[3] Consequently, pyrrolidine derivatives are found in a diverse range of therapeutics, from antiviral agents to central nervous system modulators.[1][2] The development of efficient and stereocontrolled methods to access functionalized pyrrolidines is therefore a topic of significant academic and industrial interest.[4][5]
This guide outlines a logical and experimentally tractable synthetic route to 4-ethoxypyrrolidin-3-ol from pyrrole. Direct functionalization of the aromatic pyrrole ring to achieve the desired saturated and substituted product is challenging. Therefore, a multi-step strategy involving protection, reduction, and subsequent stereoselective functionalization of the resulting olefin is proposed. This approach offers multiple points for characterization and purification, enhancing the overall reliability of the synthesis.
Overall Synthetic Strategy
The transformation of aromatic pyrrole into the saturated, vicinally-functionalized 4-ethoxypyrrolidin-3-ol necessitates a carefully planned sequence of reactions. A direct approach is not feasible due to the aromaticity of the starting material. Our proposed strategy, outlined below, leverages well-established and reliable transformations in organic chemistry.
Caption: Proposed synthetic route from pyrrole to 4-ethoxypyrrolidin-3-ol.
The core logic of this pathway is as follows:
-
N-Protection: The pyrrole nitrogen is first protected to prevent side reactions and to modulate the reactivity of the ring for the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is selected for its stability and ease of removal under acidic conditions.
-
Partial Reduction: The N-protected pyrrole is selectively reduced to N-Boc-2,5-dihydro-1H-pyrrole (also known as N-Boc-3-pyrroline). This step breaks the aromaticity and introduces an alkene, which serves as a handle for further functionalization.
-
Epoxidation: The double bond of the pyrroline intermediate is epoxidized. This reaction creates a strained three-membered ring, which is primed for nucleophilic attack, and sets the stage for introducing the desired 3,4-substituents.
-
Regioselective Epoxide Opening: The epoxide is opened via nucleophilic attack by an ethoxide source. This key step introduces both the hydroxyl and ethoxy groups. The reaction is expected to proceed via an anti-addition, leading to a trans relationship between the two new substituents.
-
Deprotection: Finally, the Boc protecting group is removed to yield the target compound, 4-ethoxypyrrolidin-3-ol.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-Pyrrole)
Causality: The protection of the pyrrole nitrogen is crucial to prevent its participation in subsequent reactions and to facilitate the selective reduction of the ring. The Boc group is chosen for its robustness under the conditions of the subsequent reduction and epoxidation steps, and its facile removal at the end of the synthesis.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrrole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 1H-pyrrole-1-carboxylate as a colorless oil.
| Parameter | Value |
| Typical Scale | 10-50 mmol |
| Reaction Time | 12-16 h |
| Temperature | Room Temperature |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline)
Causality: A partial reduction of the protected pyrrole ring is required to generate an alkene for subsequent functionalization. A dissolving metal reduction (Birch-type reduction) is an effective method for this transformation, selectively reducing the aromatic ring to a dihydro-derivative.
Materials:
-
tert-butyl 1H-pyrrole-1-carboxylate
-
Anhydrous ammonia (NH₃)
-
Lithium metal (Li) or Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Add small pieces of lithium or sodium metal to the condensed ammonia until a persistent blue color is obtained.
-
Slowly add a solution of tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous THF to the stirred blue solution.
-
After stirring for 1-2 hours at -78 °C, quench the reaction by the slow, careful addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Carefully add water to the residue, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step, or purified by flash chromatography if necessary.
| Parameter | Value |
| Typical Scale | 5-20 mmol |
| Reaction Time | 2-3 h |
| Temperature | -78 °C |
| Expected Yield | 70-85% |
Protocol 3: Synthesis of tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate
Causality: Epoxidation of the alkene provides a key intermediate for the introduction of the vicinal ethoxy and hydroxy functionalities. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction proceeds via a concerted mechanism, typically leading to the formation of a syn-epoxide with respect to the plane of the five-membered ring.
Materials:
-
tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% aqueous Na₂S₂O₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-CBA), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting epoxide is often used in the next step without further purification.
| Parameter | Value |
| Typical Scale | 5-20 mmol |
| Reaction Time | 4-6 h |
| Temperature | 0 °C to RT |
| Expected Yield | >90% (crude) |
Protocol 4 & 5: Synthesis of 4-Ethoxypyrrolidin-3-ol via Epoxide Opening and Deprotection
Causality: This two-step, one-pot sequence is the core of the functionalization strategy. Sodium ethoxide acts as a nucleophile, attacking one of the epoxide carbons. The reaction is expected to be regioselective, with attack at the less sterically hindered carbon, and stereoselective, proceeding with inversion of configuration (anti-attack). Subsequent treatment with a strong acid removes the Boc protecting group to reveal the final product.
Caption: Workflow for the final two steps of the synthesis.
Materials:
-
tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate
-
Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4 M) or Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
Procedure:
-
Epoxide Opening: a. Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.5 eq) to anhydrous ethanol under an inert atmosphere at 0 °C. Allow all the sodium to react. b. To this solution, add a solution of the crude tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate (1.0 eq) in a small amount of anhydrous ethanol. c. Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC. d. Cool the reaction to room temperature and carefully quench with water. e. Concentrate the mixture under reduced pressure to remove most of the ethanol. f. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude N-Boc-4-ethoxypyrrolidin-3-ol.
-
Deprotection: a. Dissolve the crude N-Boc protected intermediate in a minimal amount of dichloromethane or diethyl ether. b. Add an excess of 4 M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq) at 0 °C. c. Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS). d. Concentrate the reaction mixture in vacuo. If HCl was used, the hydrochloride salt of the product may precipitate and can be collected by filtration. If TFA was used, the residue can be purified by reverse-phase chromatography or neutralized and extracted. e. For the free base, the crude salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an appropriate organic solvent (e.g., chloroform/isopropanol mixture).
| Parameter | Value (Overall for 2 steps) |
| Typical Scale | 1-10 mmol |
| Reaction Time | 8-16 h |
| Temperature | Reflux (opening), RT (deprotection) |
| Expected Yield | 40-60% |
Characterization Data (Predicted)
As this is a proposed route, experimental data for the final compound should be acquired and compared to predicted values.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-4.2 (m, 1H, CH-OH), ~3.6-3.8 (m, 1H, CH-OEt), 3.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃), ~3.0-3.4 (m, 4H, CH₂NCH₂), ~2.5 (br s, 2H, OH, NH), 1.20 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~80-82 (CH-OEt), ~70-72 (CH-OH), 64.5 (OCH₂CH₃), ~50-52 (CH₂N), ~45-47 (CH₂N), 15.5 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₁₄NO₂ [M+H]⁺: 132.1025; found: 132.1028.
Conclusion
This application note details a comprehensive and logical synthetic pathway for the preparation of 4-ethoxypyrrolidin-3-ol from pyrrole. The route relies on a sequence of high-yielding and well-understood chemical transformations, making it suitable for implementation in a standard organic synthesis laboratory. The strategic use of protection, reduction, and stereoselective functionalization provides a reliable method to access this valuable substituted pyrrolidine building block, which can be a key component in the synthesis of more complex molecules for drug discovery and development.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
-
Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. ([Link])
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ([Link])
-
Pyrrolidine synthesis via ring contraction of pyridines. ([Link])
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. ([Link])
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. ([Link])
-
Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. ([Link])
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. ([Link])
-
Pyrrole - Wikipedia. ([Link])
-
Pyrrolidine - Wikipedia. ([Link])
-
Synthesis of substituted pyrrolidines. ([Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])
-
Pyrrolidine synthesis - Organic Chemistry Portal. ([Link])
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. ([Link])
-
Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. ([Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. ([Link])
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ([Link])
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC. ([Link])
-
Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. ([Link])
-
Pyrrole synthesis - Organic Chemistry Portal. ([Link])
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination Procedures Involving 4-Ethoxypyrrolidin-3-ol
Introduction & Scope
4-Ethoxypyrrolidin-3-ol is a highly functionalized, chiral pyrrolidine scaffold increasingly utilized in fragment-based drug discovery (FBDD). Its structural features—a secondary amine for diversification, a hydroxyl group for hydrogen bonding, and an ethoxy ether for lipophilic contact—make it a versatile pharmacophore, particularly in kinase and GPCR inhibitor design.
This Application Note provides optimized protocols for the reductive amination of 4-ethoxypyrrolidin-3-ol with various aldehydes and ketones. While standard amine alkylations often lead to over-alkylation, reductive amination offers a controlled, mono-selective pathway to generate tertiary amines.
Key Chemical Challenges
-
Steric Bulk: The vicinal substitution (3-OH, 4-OEt) creates a crowded environment around the nitrogen nucleophile.
-
Solubility: The polar hydroxyl group requires careful solvent selection (DCE/DCM vs. MeOH).
-
Chemistivity: The free hydroxyl group poses a theoretical risk of hemiacetal formation or competitive O-alkylation, though the nitrogen is significantly more nucleophilic under these conditions.
Mechanistic Insight
The reaction proceeds via a two-step sequence:[1]
-
Condensation: The secondary amine of 4-ethoxypyrrolidin-3-ol attacks the carbonyl carbon of the aldehyde/ketone to form an unstable iminium ion (since it is a secondary amine, it cannot form a neutral imine without losing a substituent).
-
Reduction: The iminium species is selectively reduced by a hydride source to the final tertiary amine.[2]
Critical Factor: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB) is the preferred reagent because it is mild enough to reduce the iminium ion faster than it reduces the starting aldehyde/ketone, preventing side-product formation (direct reduction of the carbonyl).
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the reductive amination of secondary amines. The formation of the iminium ion is the rate-determining equilibrium, driven forward by water removal or specific reducing agents.
Experimental Protocols
Method A: Standard STAB Protocol (Recommended)
Best for: Aldehydes and reactive ketones.
Reagents:
-
4-Ethoxypyrrolidin-3-ol (1.0 equiv)
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv) - Optional, use if reaction is sluggish.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve 4-ethoxypyrrolidin-3-ol (1.0 mmol) in anhydrous DCE (5 mL).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol). If the substrate is a ketone, add Acetic Acid (1.0 mmol) at this stage to catalyze iminium formation.
-
Equilibration: Stir at room temperature for 15–30 minutes. Note: This allows the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add STAB (1.5 mmol) in a single portion. Expect mild effervescence.
-
Reaction: Stir at room temperature under nitrogen/argon.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Sterically hindered ketones or electron-poor amines.
Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the iminium species.[8]
Reagents:
-
4-Ethoxypyrrolidin-3-ol (1.0 equiv)
-
Ketone (1.1 equiv)
-
Titanium(IV) isopropoxide (neat, 1.2–1.5 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaBH₃CN)
-
Solvent: Ethanol (absolute) or Methanol[8]
Step-by-Step Procedure:
-
Complexation: In a dry flask under argon, mix 4-ethoxypyrrolidin-3-ol (1.0 mmol) and the ketone (1.1 mmol).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 mmol) neat. The mixture may become viscous.
-
Stirring: Stir the neat mixture (or minimal THF if solid) for 1 hour at room temperature.
-
Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully.
-
Workup (Critical): The titanium forms a gelatinous precipitate upon water addition.
-
Add 1 mL of water to quench.
-
Dilute with EtOAc.
-
Filter the resulting slurry through a Celite pad to remove titanium salts.
-
Wash the Celite pad thoroughly with EtOAc.
-
Method Selection & Data Comparison
The following table summarizes the operational windows for each method.
| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Catalytic H₂) |
| Primary Utility | Aldehydes, Simple Ketones | Hindered Ketones, Unreactive Amines | Scalable, Green Chemistry |
| Reducing Agent | Na(OAc)₃BH | NaBH₄ (after Ti complexation) | H₂ gas (Pd/C or Raney Ni) |
| Solvent | DCE, DCM, THF | Neat -> EtOH/MeOH | MeOH, EtOH |
| Selectivity | Excellent (Reduces Iminium > Carbonyl) | High (Ti activates imine formation) | Variable (Risk of debenzylation) |
| Water Tolerance | Low (STAB decomposes) | High (Ti scavenges water) | N/A |
| Typical Yield | 75–95% | 60–85% | 80–99% |
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl substrate reactivity.
Troubleshooting & Optimization
Solubility Issues
4-Ethoxypyrrolidin-3-ol is polar. If it does not dissolve in DCE for Method A:
-
Solution: Use a DCE/MeOH (9:1) mixture. Note that STAB reacts with MeOH over time, so add the reducing agent last and use a slight excess (2.0 equiv).
Low Conversion (Ketones)
If LCMS shows remaining starting material after 24 hours:
-
Cause: Poor iminium formation equilibrium.
-
Fix: Switch to Method B (Titanium). The water scavenging property of Ti(OiPr)₄ is often necessary to force the equilibrium for electron-rich or bulky ketones.
-
Alternative: Add 4Å Molecular Sieves to the Method A reaction mixture.
Stereochemistry Retention
The 3-OH and 4-OEt centers are generally stable under these conditions. However, if using Method C (Hydrogenation) , be aware that high pressures or active catalysts (Pd/C) could potentially cleave the ethoxy ether (unlikely under mild conditions) or racemize the centers if high temperatures are used. STAB and Borohydride methods are chemically inert toward the chiral centers.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (2025). "Pyrrolidin-3-ol derivatives." National Library of Medicine. Link
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. designer-drug.com [designer-drug.com]
Troubleshooting & Optimization
Overcoming solubility issues of 4-Ethoxypyrrolidin-3-ol in non-polar solvents
Topic: Overcoming Solubility Issues of 4-Ethoxypyrrolidin-3-ol in Non-Polar Solvents Ticket ID: TECH-SOL-4EP3 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Root Cause Analysis
The Challenge: You are attempting to dissolve 4-Ethoxypyrrolidin-3-ol (CAS: 40499-83-0 derivative) in non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether). You are likely observing phase separation, oiling out, or precipitation.[1]
The Science (Why this happens): This molecule presents a classic "polarity mismatch."[1]
-
Hydrogen Bonding Network: The secondary amine (-NH) and the hydroxyl group (-OH) act as both hydrogen bond donors and acceptors.[1] In the solid or neat liquid state, these molecules bind tightly to each other (high lattice/cohesive energy).[1]
-
Lipophilicity Deficit: While the ethoxy group (-OCH₂CH₃) adds a small hydrophobic domain, it is insufficient to overcome the high polarity of the pyrrolidine core (LogP ≈ -0.5 to -0.7).[1]
-
The Mismatch: Non-polar solvents (low dielectric constants) cannot disrupt the strong intermolecular H-bonds of the solute.[1] The energy required to break the solute-solute bonds is not recovered by the weak solute-solvent Van der Waals interactions.
Decision Matrix: Selecting Your Strategy
Before proceeding, determine your constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.
Technical Solutions & Protocols
Strategy A: N-Protection (The "Silver Bullet")
Context: If you are using this molecule as a building block (e.g., for peptide coupling or kinase inhibitor synthesis), the most robust solution is to mask the polar amine.[1]
Mechanism: Converting the secondary amine to a carbamate (Boc) eliminates the H-bond donor capability of the nitrogen and adds a bulky lipophilic tert-butyl group. This drastically shifts the LogP, making the molecule soluble in Toluene, DCM, and even EtOAc/Hexane mixtures.[1]
Protocol: High-Yield N-Boc Protection Reagents: (Boc)₂O (1.1 equiv), TEA (1.5 equiv), DCM (Solvent).[1]
-
Dissolution: Dissolve 4-Ethoxypyrrolidin-3-ol (1.0 equiv) in Dichloromethane (DCM). Note: The free base is soluble in DCM; if you have the HCl salt, add TEA first.
-
Addition: Cool to 0°C. Add Triethylamine (TEA, 1.5 equiv). Dropwise add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dissolved in minimal DCM.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]
-
Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated NaHCO₃, then Brine.
-
Result: The resulting N-Boc-4-ethoxypyrrolidin-3-ol will be highly soluble in non-polar organic solvents.[1]
Strategy B: Co-Solvent Engineering (For Extractions)
Context: You need to extract the molecule from an aqueous layer, but it won't move into Toluene or Hexane.[1]
The "Salting Out" + "Polar Doping" Technique: Pure non-polar solvents will fail.[1] You must create a "bridge" solvent system.[1]
| Solvent System | Solubility Rating | Application |
| 100% Hexane | 🔴 Insoluble | Do not use.[1] |
| 100% Toluene | 🟠 Poor | Likely oils out.[1] |
| DCM (Dichloromethane) | 🟢 Good | Best standard organic solvent for this molecule.[1] |
| 3:1 CHCl₃ : IPA | 🟢 Excellent | The "Nuclear Option" for stubborn extractions.[1] |
| Toluene + 5% IPA | 🟡 Moderate | Use if chlorinated solvents are banned.[1] |
Protocol:
-
Saturate the Aqueous Phase: Add solid NaCl to the aqueous phase until saturation.[1] This increases the ionic strength, making the organic molecule less soluble in water ("Salting Out").[1]
-
Adjust pH: Ensure the pH is >12 (using NaOH). You must be in the free-base form.[1] Protonated salts (pH < 10) are insoluble in organics.[1]
-
Extract: Use DCM or Chloroform/Isopropanol (3:1) .[1] The alcohol acts as a H-bond donor to solvate the pyrrolidine hydroxyl group, dragging it into the organic layer.
Strategy C: Phase Transfer Catalysis (PTC)
Context: You want to react the pyrrolidine in a non-polar solvent (e.g., benzylation in Toluene) without modifying it first.[1]
Mechanism: A quaternary ammonium salt (Q⁺X⁻) forms an ion pair with the deprotonated pyrrolidine (or simply acts as a shuttle), wrapping the polar anion in a greasy shell that allows it to enter the non-polar phase.[1]
Recommended Catalysts:
-
TBAB (Tetrabutylammonium bromide): General purpose.[1]
-
Aliquat 336: Highly lipophilic, excellent for Toluene/Hexane systems.[1]
Protocol:
-
Biphasic Mix: Mix Toluene (organic phase) and 50% NaOH (aqueous phase).[1]
-
Catalyst: Add 5-10 mol% TBAB.
-
Reagent: Add 4-Ethoxypyrrolidin-3-ol.
-
Agitation: High-speed stirring is critical to maximize interfacial area.[1]
Visualizing the Solvation Mechanism
The following diagram illustrates how the "Polar Doping" strategy disrupts the crystal lattice, allowing solvation in non-polar media.
Figure 2: Mechanism of Co-solvent "Doping." The alcohol (Isopropanol) H-bonds with the solute, while its alkyl chain interacts with Toluene, forming a soluble bridge.
Frequently Asked Questions (FAQs)
Q1: Can I use Hexane to recrystallize this molecule? A: No. The molecule is too polar.[1] It will likely "oil out" (form a separate liquid phase) rather than crystallize.[1] Recommendation: Use a mixture of Ethyl Acetate and Hexane.[1] Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane until cloudy.
Q2: I bought the HCl salt version. It won't dissolve in DCM. A: Hydrochloride salts are ionic lattice structures.[1] They are generally insoluble in DCM or Toluene.[1]
-
Fix: Perform a "Free Basing" wash.[1] Dissolve the salt in minimal water, adjust pH to 12 with NaOH, and extract 3x with DCM.[1] Dry the DCM layer over Na₂SO₄ and evaporate to get the soluble oil.[1]
Q3: Why is the yield low when extracting with Diethyl Ether? A: Diethyl Ether is often too non-polar for poly-functionalized pyrrolidines.[1] The partition coefficient (LogD) is likely favoring the aqueous phase.[1] Switch to DCM or CHCl₃/IPA (3:1) to improve recovery.
Q4: Will the ethoxy group cleave under acidic conditions? A: Ethers are generally stable to dilute acids used in workups.[1] However, strong Lewis acids (like BBr₃) will cleave it.[1] For standard solubility manipulations (HCl washes), it is stable.[1]
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Foundational text on polarity and solvation energy).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for N-Boc protection protocols).[1]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Source for biphasic reaction strategies).
-
PubChem. (2025).[1][2][3] 4-Hydroxypyrrolidine Properties. National Library of Medicine.[1] (Proxy for physicochemical properties of the ethoxy derivative).[1]
-
Organic Chemistry Portal. (n.d.).[1] Boc Protection of Amines. (Standard operating procedures for carbamate formation).[1]
Sources
Stability of 4-Ethoxypyrrolidin-3-ol under acidic and basic conditions
A Guide to Experimental Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Ethoxypyrrolidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Understanding the stability of this compound is critical for the success of your experiments, ensuring reproducibility, maximizing yield, and preventing the formation of unwanted impurities. This document provides in-depth answers to common questions, troubleshooting advice for issues you may encounter, and validated protocols for assessing stability in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethoxypyrrolidin-3-ol, and why is its chemical stability a critical parameter?
4-Ethoxypyrrolidin-3-ol is a substituted pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. This specific molecule features three key functional groups: a secondary amine, a hydroxyl group (-OH), and an ether group (-OEt).
The stability of this compound is paramount for several reasons:
-
Reaction Integrity: Degradation can lead to the formation of impurities that may interfere with your reaction, leading to complex product mixtures and difficult purifications.
-
Yield and Purity: Loss of the starting material to degradation directly impacts the yield and purity of your target molecule.
-
Reproducibility: Uncontrolled degradation can be a major source of variability between experimental runs.
-
Storage and Shelf-Life: Understanding the compound's stability profile is essential for defining appropriate storage conditions to ensure its long-term integrity.
Q2: What are the potential degradation pathways for 4-Ethoxypyrrolidin-3-ol under acidic conditions?
While the pyrrolidine ring itself is relatively robust, the functional groups are susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary concerns are:
-
Acid-Catalyzed Ether Cleavage: The ethoxy group is an ether, which can be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, or strong Lewis acids). This reaction is generally slow with HCl but can be accelerated by heat. The protonated ether is attacked by a nucleophile (like a halide ion or water), leading to the formation of a diol (pyrrolidine-3,4-diol) and ethanol. Studies on other molecules containing ether linkages have shown this type of hydrolysis occurs in acidic environments.
-
Dehydration: The secondary alcohol at the 3-position can undergo acid-catalyzed dehydration. Protonation of the hydroxyl group turns it into a good leaving group (water). Subsequent elimination would lead to the formation of an enamine or a pyrroline derivative.
-
Ring Opening: Under very harsh acidic conditions, cleavage of the C-N bonds of the pyrrolidine ring could occur, though this typically requires forcing conditions.
The secondary amine will be protonated to form a pyrrolidinium salt in acidic media. This generally protects the amine from participating in reactions but can influence the reactivity of the other functional groups.
Q3: What are the potential degradation pathways under basic conditions?
Basic conditions present a different set of potential stability issues:
-
Oxidation: The pyrrolidine ring, especially the carbon adjacent to the nitrogen (the α-carbon), can be susceptible to oxidation. This can be mediated by air (autoxidation), particularly in the presence of certain metal ions, or by other oxidants. Oxidation can lead to the formation of a pyrrolidinone (a lactam) or, with further oxidation, dehydrogenation to a pyrroline or pyrrole derivative.
-
Deprotonation and Subsequent Reactions: The hydroxyl group can be deprotonated by a strong base to form an alkoxide. This could potentially initiate intramolecular reactions, such as epoxide formation via displacement of a suitable leaving group, though this is less likely without activation of the other hydroxyl group.
-
Elimination Reactions: While less common than acid-catalyzed dehydration, base-catalyzed elimination of the hydroxyl or ethoxy group is a theoretical possibility, especially if a good leaving group is present or can be formed.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after an acidic workup.
-
Possible Cause: Degradation of 4-Ethoxypyrrolidin-3-ol during the workup.
-
Troubleshooting Steps:
-
Analyze the Masses: Check the mass-to-charge ratio (m/z) of the impurity peaks. Do they correspond to the predicted masses of potential degradation products like pyrrolidine-3,4-diol (from ether cleavage) or a dehydrated product?
-
Minimize Acid Contact Time: Perform your acidic extraction or wash as quickly as possible.
-
Use Milder Acids: If possible, switch from a strong acid like HCl to a weaker organic acid like acetic acid or citric acid.
-
Lower the Temperature: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions. The rate of chemical reactions, including degradation, is highly dependent on temperature.
-
Scenario 2: My reaction yield is consistently low, and I suspect the starting material is degrading during a base-catalyzed reaction.
-
Possible Cause: The compound may be unstable under the specific basic conditions of your reaction (e.g., strong base, high temperature, presence of oxygen).
-
Troubleshooting Steps:
-
Run a Blank Reaction: Set up a control experiment with only 4-Ethoxypyrrolidin-3-ol and the base/solvent under the reaction conditions, but without other reactants. Monitor the stability of the starting material over time using TLC or HPLC.
-
Degas the Reaction Mixture: If you suspect oxidation, degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Consider a Milder Base: If the reaction chemistry allows, try using a weaker or non-nucleophilic base. For instance, if using NaH or LDA, consider if K₂CO₃ or an organic base like triethylamine might suffice. The use of strong bases like NaOtBu has been noted to be incompatible with some functionalized pyrrolidines.
-
Data Summary & Visualizations
Table 1: Summary of Potential Degradation Products
| Condition | Potential Pathway | Likely Degradation Product(s) | Molecular Weight Change |
| Acidic | Ether Cleavage | Pyrrolidine-3,4-diol | -28.05 Da (loss of C₂H₄) |
| Acidic | Dehydration | 4-Ethoxy-2,3-dihydro-1H-pyrrole | -18.02 Da (loss of H₂O) |
| Basic | Oxidation | 4-Ethoxypyrrolidin-3-one | -2.02 Da (loss of H₂) |
| Basic | Dehydrogenation | 4-Ethoxy-2,5-dihydro-1H-pyrrole | -2.02 Da (loss of H₂) |
Diagram 1: Potential Acid-Catalyzed Degradation Pathway
Caption: General workflow for assessing compound stability.
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol is analogous to the acidic study but uses a basic stressor.
-
Preparation: Prepare a stock solution of 4-Ethoxypyrrolidin-3-ol as described in Protocol 1.
-
Basic Treatment:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial tightly and gently mix.
-
-
Incubation: Store the vial at a controlled temperature (e.g., 40 °C) and a room temperature control.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the quenched sample by HPLC-UV or LC-MS.
References
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Validation & Comparative
Technical Comparison Guide: 3-Pyrrolidinol vs. 4-Ethoxypyrrolidin-3-ol
Executive Summary
This guide provides a technical comparison between 3-pyrrolidinol (the parent scaffold) and its substituted derivative, 4-ethoxypyrrolidin-3-ol . While 3-pyrrolidinol serves as a general-purpose hydrophilic building block in medicinal chemistry, the introduction of the 4-ethoxy group creates distinct electronic and steric environments that significantly alter reactivity, lipophilicity, and metabolic stability.
This analysis targets drug development professionals selecting fragments for Structure-Activity Relationship (SAR) studies, specifically for kinase inhibitors and GPCR ligands where pyrrolidine ring puckering and H-bond directionality are critical.
Part 1: Physicochemical & Electronic Profile
The addition of an ethoxy group at the C4 position introduces two major factors: inductive electron withdrawal (lowering basicity) and steric bulk (altering nucleophilic trajectory).
Table 1: Comparative Property Analysis
| Property | 3-Pyrrolidinol | 4-Ethoxypyrrolidin-3-ol | Impact on Drug Design |
| Formula | Increased MW (+44 Da) | ||
| Molecular Weight | 87.12 g/mol | 131.17 g/mol | Fragment growing |
| Chiral Centers | 1 (C3) | 2 (C3, C4) | Diastereomeric complexity |
| ClogP (Est.) | -0.66 | -0.15 | Improved membrane permeability |
| Amine pKa (Conj. Acid) | ~9.4 | ~8.2 (Predicted) | Reduced basicity due to |
| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | Identical donor count |
| H-Bond Acceptors | 2 (N, O) | 3 (N, O, O-Et) | Additional acceptor vector |
Electronic Analysis: The -Heteroatom Effect
In 3-pyrrolidinol, the C3-hydroxyl group exerts a mild inductive effect (-I) on the nitrogen. In 4-ethoxypyrrolidin-3-ol, the presence of a second oxygen at C4 amplifies this effect.
-
Basicity: The 4-ethoxy group withdraws electron density through the
-framework, lowering the pKa of the pyrrolidine nitrogen by approximately 1.0–1.2 log units. This makes the 4-ethoxy derivative less likely to be protonated at physiological pH compared to the parent, potentially improving oral bioavailability. -
Nucleophilicity: The nitrogen lone pair in the 4-ethoxy derivative is less nucleophilic, requiring harsher conditions or stronger electrophiles for
-functionalization.
Part 2: Reactivity & Stereochemistry[1]
Stereochemical Configuration
The synthesis of 4-alkoxypyrrolidin-3-ols typically proceeds via nucleophilic opening of a 3,4-epoxypyrrolidine intermediate. Due to the
-
3-Pyrrolidinol: Enantiomers (
or ) are commercially available. -
4-Ethoxypyrrolidin-3-ol: Typically isolated as the trans-diastereomer (e.g.,
or depending on the starting epoxide). The cis-isomer is difficult to access without specific synthetic maneuvers (e.g., Mitsunobu inversion).
Functionalization Selectivity
Experiment: Competitive Acylation When subjected to limiting acetic anhydride, 3-pyrrolidinol reacts rapidly at the nitrogen. The 4-ethoxy derivative reacts slower due to:
-
Electronic Deactivation: Reduced nucleophilicity of the amine.
-
Steric Hindrance: The ethoxy group at C4 creates a "picket fence" effect, shielding the C3-hydroxyl and, to a lesser extent, the nitrogen.
Diagram 1: Comparative Reactivity Pathways
The following diagram illustrates the divergent synthetic access and reactivity profiles.
Caption: Synthesis and reactivity divergence. Note the SN2 opening of the epoxide yields the trans-4-ethoxy derivative, which exhibits slower N-acylation kinetics.
Part 3: Experimental Protocols
Protocol A: Synthesis of trans-4-Ethoxypyrrolidin-3-ol
This protocol utilizes the regioselective and stereospecific opening of an epoxide. This method is self-validating: the disappearance of the epoxide protons in NMR confirms reaction progress.
Reagents:
- -Boc-3,4-epoxypyrrolidine (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (2.0 equiv)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve sodium metal (2.0 equiv) in absolute ethanol under nitrogen to generate a fresh NaOEt solution.
-
Addition: Cool the solution to 0°C. Add
-Boc-3,4-epoxypyrrolidine (dissolved in minimal ethanol) dropwise to the ethoxide solution. -
Reflux: Warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 6–12 hours.
-
Checkpoint: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The epoxide (
) should disappear, and a more polar spot ( ) should appear.
-
-
Workup: Cool to room temperature. Neutralize with saturated aqueous
. Remove ethanol under reduced pressure. -
Extraction: Dissolve residue in water/EtOAc. Extract aqueous layer 3x with EtOAc.
-
Purification: Dry organics over
. Concentrate. Purify via flash column chromatography (Gradient: 0% 10% MeOH in DCM). -
Deprotection (Optional): Treat with 4M HCl in dioxane to yield the free amine salt.
Expected Outcome:
-
Yield: 75–85%
-
Stereochemistry:
trans-isomer (verified by coupling constants Hz in NMR).
Protocol B: Comparative N-Alkylation Rate Study
To quantify the steric/electronic penalty of the ethoxy group.
-
Setup: In two separate vials, dissolve 1.0 mmol of 3-pyrrolidinol and 4-ethoxypyrrolidin-3-ol in 5 mL MeCN.
-
Base: Add 1.5 equiv
to each. -
Electrophile: Add 1.0 equiv Benzyl Bromide to each simultaneously.
-
Monitoring: Aliquot at 15 min, 60 min, and 4 hours. Analyze via HPLC-MS.
-
Result: 3-pyrrolidinol typically reaches >90% conversion within 1 hour. The 4-ethoxy derivative often lags (approx. 60-70% conversion) due to the inductive deactivation of the nitrogen and subtle steric crowding.
Part 4: Structural Implications in Drug Design
The choice between these two scaffolds often dictates the binding mode in a protein pocket.
Diagram 2: Stereochemical Binding Vectors
Caption: Structural comparison highlighting the rigidifying effect of the 4-ethoxy substituent.
Key Takeaway: Use 3-pyrrolidinol when a small, flexible polar headgroup is needed. Switch to 4-ethoxypyrrolidin-3-ol to fill hydrophobic pockets (via the ethyl group), lower basicity to reduce hERG liability, or rigidify the ring conformation.
References
-
Synthesis of 3-Pyrrolidinol
- Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 33, p.82 (1953). (Synthesis of N-substituted-3-pyrrolidinols).
-
PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Link
-
Epoxide Opening & Stereochemistry
-
pKa and Electronic Effects
Sources
Comparative Guide: LC-MS Fragmentation Profiling of 4-Ethoxypyrrolidin-3-ol
Executive Summary
In the structural elucidation of pyrrolidine-based scaffolds—common in fragment-based drug discovery (FBDD)—distinguishing side-chain modifications from core substitutions is critical. 4-Ethoxypyrrolidin-3-ol represents a specific challenge: it combines a secondary amine, a secondary alcohol, and an ether linkage within a constrained five-membered ring.
This guide provides a definitive analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 4-Ethoxypyrrolidin-3-ol. Unlike standard library matching, we focus on the mechanistic causality of fragmentation to differentiate this compound from structural isomers (e.g., N-ethyl-3,4-dihydroxypyrrolidine) and lower homologs (e.g., 4-methoxypyrrolidin-3-ol).
Key Finding: The fragmentation is dominated by a characteristic neutral loss of ethylene (28 Da) from the ethoxy side chain, a diagnostic transition that distinguishes O-alkylation from N-alkylation.
Structural Context & Theoretical Fragmentation[1]
Before analyzing spectra, we must establish the ionization behavior. Under Electrospray Ionization (ESI) in positive mode, the molecule (
-
Precursor Ion:
132.18 -
Primary Ionization Site: The pyrrolidine nitrogen (highest proton affinity).
Mechanistic Pathways
The fragmentation under Collision-Induced Dissociation (CID) follows three distinct pathways driven by charge migration and remote hydrogen abstraction.
-
Pathway A (Diagnostic): Onium reaction leading to the neutral loss of ethylene (
). This confirms the presence of the ethoxy group. -
Pathway B (Common): Dehydration (
loss) from the C3-hydroxyl group. -
Pathway C (Scaffold): Ring cleavage (Retro-Diels-Alder type) characteristic of pyrrolidines.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 4-Ethoxypyrrolidin-3-ol, we compare its performance and spectral signature against its nearest structural "alternatives": its lower homolog (Methoxy) and the unsubstituted core.
Table 1: Comparative Fragmentation Matrix
| Feature | 4-Ethoxypyrrolidin-3-ol (Target) | 4-Methoxypyrrolidin-3-ol (Homolog) | Pyrrolidin-3-ol (Core Scaffold) |
| Precursor | 132.18 | 118.15 | 88.12 |
| Primary Fragment | 104.1 (Loss of 28 Da, Ethylene) | 86.1 (Loss of 32 Da, Methanol)* | 70.1 (Loss of 18 Da, Water) |
| Secondary Fragment | 86.1 (Seq. loss of | 68.1 (Seq. loss of | 43.1 (Ring cleavage) |
| Diagnostic Mechanism | McLafferty-type rearrangement of the ethyl chain. | Direct loss of radical or neutral methanol (no alkene loss possible). | Simple dehydration.[1] |
| Differentiation | Unique | Unique | Base peak is often dehydration. |
> Note: Methoxy groups cannot lose an alkene (methylene carbene is energetically unfavorable), so they typically lose the radical (
Visualizing the Fragmentation Pathway[3][4][5]
The following diagram illustrates the specific mechanistic flow for 4-Ethoxypyrrolidin-3-ol, highlighting the diagnostic transition from
Figure 1: Proposed ESI-MS/MS fragmentation pathway. The transition 132 -> 104 is the primary diagnostic filter.
Experimental Protocol: Self-Validating Workflow
To reproduce these results, use the following protocol. This workflow includes a "Trap & Elute" step to remove salts that often suppress the ionization of polar pyrrolidines.
Phase 1: Sample Preparation
-
Dissolution: Dissolve 1 mg of 4-Ethoxypyrrolidin-3-ol in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.
-
Filtration: Pass through a 0.2 µm PTFE filter to remove particulates.
Phase 2: LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Why? Standard C18 often fails to retain polar pyrrolidines.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for retention).
-
1-5 min: 5% -> 95% B.
-
5-7 min: 95% B (Wash).
-
-
Ion Source (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 15-35 eV.
-
Phase 3: Data Validation (The "Self-Check")
-
Check 1: Observe
132.1 in MS1. -
Check 2: Apply 20 eV collision energy.
-
Pass Criteria: Appearance of base peak at
104.1. If base peak is 114 (Loss of water only), suspect the N-ethyl isomer or lack of ether functionality.
Experimental Workflow Diagram
Figure 2: Analytical workflow for the identification of 4-Ethoxypyrrolidin-3-ol.
References
-
NIST Mass Spectrometry Data Center. 3-Pyrrolidinol Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Chemistry LibreTexts. Mass Spectrometry of Ethers and Alcohols. Available at: [Link]
-
PubChem. Compound Summary: 3-Hydroxypyrrolidine. National Library of Medicine. Available at: [Link]
-
MassBank. High Resolution Mass Spectra of Pyrrolidine Derivatives. Available at: [Link]
Sources
Infrared (IR) spectroscopy characteristic bands of 4-Ethoxypyrrolidin-3-ol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Ethoxypyrrolidin-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands for the molecule 4-Ethoxypyrrolidin-3-ol. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's functional groups, predict their spectral signatures, and provide a robust experimental protocol for empirical validation.
Molecular Structure and Functional Group Analysis
To interpret the IR spectrum of 4-Ethoxypyrrolidin-3-ol, we must first identify the covalent bonds and functional groups that will interact with infrared radiation. The structure contains three key functional groups, each with distinct vibrational modes:
-
Secondary Amine (N-H): Located within the pyrrolidine ring.
-
Secondary Alcohol (O-H): The hydroxyl group at the 3-position.
-
Ether (C-O-C): The ethoxy group at the 4-position.
-
Aliphatic C-H Bonds: Present in the pyrrolidine ring and the ethyl group.
The interplay and potential overlap of the absorption bands from these groups, particularly the N-H and O-H stretches, require careful analysis.
Caption: Molecular structure of 4-Ethoxypyrrolidin-3-ol with key functional groups highlighted.
Predicted IR Absorption Bands: A Comparative Discussion
The infrared spectrum is dominated by absorptions from the hydroxyl, amine, and ether groups. The following table summarizes the expected characteristic bands. The causality behind the peak position and shape is critical for accurate interpretation.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality and Comparative Insights |
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad | The broadness of this band is its most defining feature and is a direct result of intermolecular hydrogen bonding.[1][2][3][4] Compared to the N-H stretch, the O-H absorption is significantly more intense and rounded.[5] |
| Amine (N-H) | Stretching | 3310 - 3350 | Weak to Medium, Sharper | As a secondary amine, a single N-H stretching band is expected.[6][7] This peak is typically less intense and sharper than the O-H stretch.[1][3][4] It will likely appear as a sharp shoulder on the broad O-H band. |
| Aliphatic (C-H) | Stretching | 2850 - 2960 | Strong | These absorptions arise from the C-H bonds in the pyrrolidine ring and the ethoxy group. Their presence just below 3000 cm⁻¹ confirms the saturated aliphatic nature of the molecule.[1][3][4] |
| Amine (N-H) | Bending / Wagging | 1550 - 1650 (Bending, often weak) / 665 - 910 (Wagging) | Weak to Medium / Strong, Broad | The N-H wagging vibration in secondary amines can be a strong, broad band in the fingerprint region.[7] |
| Aliphatic (C-H) | Bending (Scissoring) | 1450 - 1470 | Medium | These bands correspond to the scissoring motion of CH₂ groups in the ring and ethoxy chain. |
| Ether (C-O-C) | Asymmetric Stretching | 1080 - 1150 | Strong | The C-O-C stretch of the ether is expected to be a strong, prominent band. Its position helps distinguish it from the alcohol C-O stretch. |
| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong | The C-O stretch of the secondary alcohol will also appear as a strong band. This region may show two distinct strong peaks or a broad, complex absorption due to the overlap of the alcohol and ether C-O stretches.[8][9] |
Distinguishing Overlapping Features: A Practical Approach
The primary diagnostic challenge in the spectrum of 4-Ethoxypyrrolidin-3-ol is the overlap of the O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region.
-
Visual Inspection: The alcohol O-H stretch is characteristically very broad and strong due to hydrogen bonding, while the secondary amine N-H stretch is a much sharper and less intense peak.[3][5][6] In a neat or concentrated sample, the N-H peak will likely appear as a distinct, albeit small, spike on the shoulder of the massive O-H absorption.
-
Deuterium Exchange: A definitive method to distinguish these bands is through D₂O exchange. Adding a drop of deuterium oxide to the sample and re-acquiring the spectrum will cause the labile protons on the oxygen and nitrogen to exchange with deuterium. This will result in the disappearance or significant attenuation of both the O-H and N-H bands and the appearance of new O-D and N-D stretching bands at lower wavenumbers (approx. 2400 cm⁻¹ and 2500 cm⁻¹, respectively). This self-validating test confirms the identity of these absorptions.[6]
Experimental Protocol for IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and effective method for acquiring the IR spectrum of a liquid sample like 4-Ethoxypyrrolidin-3-ol. This protocol ensures high-quality, reproducible data.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Crystal Preparation: Before analysis, ensure the ATR crystal surface is impeccably clean. Record a spectrum of the clean crystal to verify the absence of contaminants. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Background Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. The software will automatically subtract this from the sample spectrum. A typical background scan consists of 16-32 co-added scans for a good signal-to-noise ratio.
-
Sample Application: Place a single drop of 4-Ethoxypyrrolidin-3-ol onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background.
-
Data Processing: The resulting spectrum will be plotted as % Transmittance versus Wavenumber (cm⁻¹). Perform a baseline correction if necessary to ensure the baseline is flat at ~100% T in regions of no absorption.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Summary and Conclusion
The IR spectrum of 4-Ethoxypyrrolidin-3-ol provides a rich set of data that can be used to confirm its structure and purity. The most informative regions are the high-frequency stretching region (2800-3600 cm⁻¹) and the fingerprint region (1000-1200 cm⁻¹).
Key Diagnostic Bands Summary:
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3200 - 3600 | O-H Stretch | Strong, Very Broad |
| 3310 - 3350 | N-H Stretch | Weak/Medium, Sharp (often a shoulder on the O-H band) |
| 2850 - 2960 | C-H Stretch | Strong, Sharp |
| 1050 - 1150 | C-O Stretch (Alcohol & Ether) | Two Strong Bands or a complex, broad absorption |
| 665 - 910 | N-H Wag | Medium/Strong, Broad |
By understanding the origin of these bands and employing comparative analysis with simpler molecules, researchers can confidently interpret the IR spectrum of 4-Ethoxypyrrolidin-3-ol. The use of validation techniques like D₂O exchange further enhances the trustworthiness of the spectral assignment, adhering to the principles of rigorous scientific integrity.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Jim Clark. (2015). APPENDIX 3 - Table of infrared bands. Retrieved from [Link]
-
Walters, V. A., & Vig, J. F. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Retrieved from [Link]
-
Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Al-Janabi, A. S., & Al-Masoudi, W. A. (2018). Synthesis, Characterization and Pharmaceutical Studies of Schiff Base from 2-Pyrrolidinone Derivative and Imidazole-2-Carboxaldehyde and Corresponding Complexes with Metal (II). ResearchGate. Retrieved from [Link]
-
Al-Masoudi, W. A., & Al-Janabi, A. S. (2018). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate. Retrieved from [Link]
-
Unspecified Author. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Mega Lecture. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]
-
Milwaukee Area Technical College. (n.d.). Infrared Spectra of Some Common Functional Groups. In MCC Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Anyanwu, E. D., & Onyema, C. C. (2018). Functional Groups / Compounds Obtained From IR Spectrum of sample A. ResearchGate. Retrieved from [Link]
-
Clancy, A. J., et al. (2016). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). ResearchGate. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. In NIST WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Ethoxypyrrolidin-3-ol
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Ethoxypyrrolidin-3-ol was not available at the time of publication. The following recommendations are synthesized from safety data for the parent compound, pyrrolidine, and structurally related pyrrolidinols.[1][2][3][4] It is imperative to conduct a thorough, compound-specific risk assessment before handling 4-Ethoxypyrrolidin-3-ol.
Introduction: Understanding the Hazard Profile
As a substituted pyrrolidine, 4-Ethoxypyrrolidin-3-ol is anticipated to share hazards with its parent and related compounds. The pyrrolidine ring system is associated with flammability, corrosivity, and toxicity.[2][3] The presence of ethoxy and hydroxyl groups may alter its physical and toxicological properties, but a cautious approach assuming similar hazards is warranted.
Anticipated Hazards Include:
-
Flammability: Pyrrolidine is a highly flammable liquid and vapor.[2][3] Assume 4-Ethoxypyrrolidin-3-ol may also be flammable and keep it away from heat, sparks, and open flames.
-
Corrosivity: Pyrrolidine can cause severe skin burns and eye damage.[2][3] It is crucial to prevent all direct contact.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the recommended PPE for handling 4-Ethoxypyrrolidin-3-ol, with explanations rooted in the anticipated hazards.
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a full-face shield.[3] | Provides comprehensive protection against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile). | Prevents skin contact which can lead to burns and absorption of the harmful substance. Always inspect gloves for integrity before use and dispose of them after handling.[3] |
| Body | Flame-retardant and chemical-resistant lab coat or a full protective suit. | Protects against skin exposure and potential flash fires. Clothing should be regularly inspected and maintained. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | To be used in areas with inadequate ventilation or when there is a risk of inhaling vapors or aerosols.[3] |
| Feet | Closed-toe, chemical-resistant safety footwear. | Protects against spills and provides a stable footing in the laboratory environment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Ground all equipment to prevent static discharge, a potential ignition source.[2]
-
Have spill control materials (e.g., absorbent pads, neutralizing agents) readily available.
Step 2: Handling the Compound
-
Don all required PPE before entering the handling area.
-
Carefully unseal the container, avoiding inhalation of any vapors.
-
Use only non-sparking tools for transfers and manipulations.[2]
-
Keep the container tightly closed when not in use.
Step 3: Post-Handling Procedures
-
Thoroughly wash hands and any potentially exposed skin after handling.
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: Evacuate the area. Use appropriate absorbent material to contain the spill, and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Ethoxypyrrolidin-3-ol and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Engage a licensed professional waste disposal service for the incineration of the chemical waste.[3] Do not dispose of it down the drain or in general waste.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Visual Workflow for Handling 4-Ethoxypyrrolidin-3-ol
Caption: Workflow for the safe handling of 4-Ethoxypyrrolidin-3-ol.
References
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
